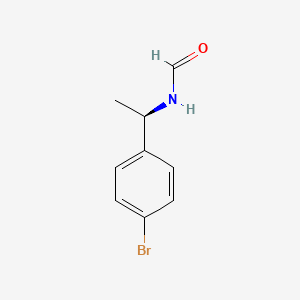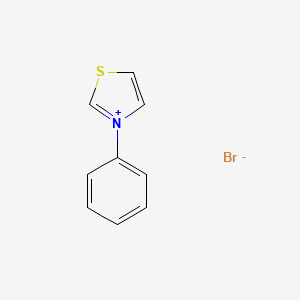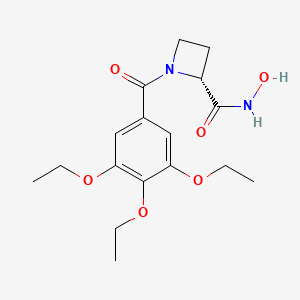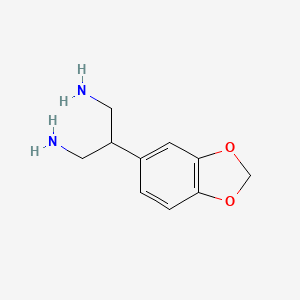![molecular formula C18H13NO3 B12607761 Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- CAS No. 918437-53-3](/img/structure/B12607761.png)
Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- is a complex organic compound belonging to the phenanthridine family. This compound is characterized by its unique tetracyclic structure, which includes a phenanthridine core with additional functional groups. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a naphthoquinone derivative, followed by a series of cyclization and functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of palladium-catalyzed intramolecular cyclization reactions, which are efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cellular processes. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phenanthridine derivatives such as:
Benzo[c]phenanthridine alkaloids: Known for their broad spectrum of biological activities.
Phenanthridine amides: Explored for their antimicrobial and anticancer properties.
Uniqueness
What sets Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- apart is its unique tetracyclic structure and the specific functional groups it contains. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
918437-53-3 |
|---|---|
Formule moléculaire |
C18H13NO3 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
6-methyl-3,4-dihydro-2H-benzo[j]phenanthridine-1,7,12-trione |
InChI |
InChI=1S/C18H13NO3/c1-9-14-16(15-12(19-9)7-4-8-13(15)20)18(22)11-6-3-2-5-10(11)17(14)21/h2-3,5-6H,4,7-8H2,1H3 |
Clé InChI |
GYELODXHDZNMIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C3C(=N1)CCCC3=O)C(=O)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl-](/img/structure/B12607690.png)
![(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12607695.png)

![(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid](/img/structure/B12607725.png)




![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B12607753.png)

![3,4,5-trihydroxy-N-[2-[(3,4,5-trihydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12607769.png)

